N-Ethylidenehypofluorous amide
Description
Classification within Fluorinated Amide Chemistry
Fluorinated amides can be classified based on the position of the fluorine atom(s) relative to the amide group. Common classifications include:
α-Fluorinated Amides: Where fluorine is attached to the carbon adjacent to the amide carbonyl.
N-Fluoroamides: Where fluorine is directly attached to the amide nitrogen.
Fluorinated N-Alkyl/Aryl Amides: Where the fluorine is located on an alkyl or aryl substituent attached to the nitrogen.
Perfluoroalkyl Amides: These contain a perfluoroalkyl group (e.g., -CF₃) attached to the amide nitrogen or carbonyl carbon. acs.orgescholarship.org
Academic Significance and Current Research Landscape of Fluorinated Amide Systems
The study of fluorinated amides is a dynamic area of research with wide-ranging implications.
Pharmaceuticals and Agrochemicals: The incorporation of fluorine is a key strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. researchgate.netrsc.org For example, fluorinated motifs are found in various drug candidates and agrochemicals. acs.orgresearchgate.net
Materials Science: Fluorinated compounds, including amides, are used in the development of advanced materials. For instance, fluorinated amide-based electrolytes are being investigated for high-energy-density batteries, such as Li-O₂ batteries, due to their ability to influence charge-discharge cycles. acs.orgacs.org Polyfluorinated amides have also been studied in the context of environmental science as byproducts of industrial processes. acs.orgnih.gov
Synthetic Methodology: There is significant academic interest in developing new and efficient methods for synthesizing fluorinated amides. researchgate.netwhiterose.ac.uk Research focuses on direct fluorination techniques, often using either electrophilic or nucleophilic fluorinating agents, and on developing catalytic systems to achieve these transformations under mild and selective conditions. beilstein-journals.orgspringernature.com The development of methods for creating N-trifluoromethyl amides from common starting materials like carboxylic acids is an active area of investigation. escholarship.org
Due to the constraints of scientific accuracy, a detailed article on a non-existent compound cannot be produced. The information provided above serves to place the user's query within the valid and extensive context of fluorinated amide chemistry.
Structure
3D Structure
Properties
CAS No. |
137695-67-1 |
|---|---|
Molecular Formula |
C2H4FN |
Molecular Weight |
61.06 g/mol |
IUPAC Name |
N-fluoroethanimine |
InChI |
InChI=1S/C2H4FN/c1-2-4-3/h2H,1H3 |
InChI Key |
JLVROYGIIHRCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC=NF |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of N Ethylidenehypofluorous Amide Derivatives
Advanced Spectroscopic Techniques for Conformational and Electronic Analysis
The elucidation of the three-dimensional structure and electronic properties of novel molecules is a cornerstone of modern chemical research. For complex chiral molecules such as N-Ethylidenehypofluorous amide and its derivatives, advanced spectroscopic techniques are indispensable. These methods provide detailed insights into the spatial arrangement of atoms (conformation) and the distribution of electrons, which are critical determinants of a molecule's reactivity and biological activity. This section explores the application of two powerful chiroptical spectroscopic techniques, Circular Dichroism (CD) and Vibrational Optical Activity (VROA), in the characterization of chiral fluorinated amides.
Circular Dichroism (CD) Spectroscopy for Chiral Fluorinated Amides
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is exquisitely sensitive to the asymmetric nature of molecules, making it a powerful tool for investigating the secondary and tertiary structures of chiral compounds like fluorinated amides. wikipedia.orgacademie-sciences.fr
The introduction of fluorine atoms into amide-containing molecules can significantly influence their conformational preferences due to steric and electronic effects. CD spectroscopy can effectively probe these conformational changes. For instance, studies on peptoids, which are oligomers of N-substituted glycines, have demonstrated that the incorporation of fluorinated side chains can enforce specific secondary structures, such as helices. nih.gov The CD spectra of these fluorinated peptoids exhibit characteristic bands that are indicative of their folded conformations. nih.gov
In the context of this compound derivatives, which are inherently chiral, CD spectroscopy would be employed to:
Determine the absolute configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute stereochemistry of a chiral center can be assigned. frontiersin.orgnih.gov
Analyze conformational equilibria: The shape and intensity of CD bands can provide information about the population of different conformers in solution.
Investigate electronic transitions: UV/Vis CD spectroscopy is used to study the charge-transfer transitions within the molecule. wikipedia.org
Table 1: Hypothetical CD Spectral Data for a Chiral this compound Derivative
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
| 195 | +25,000 | π → π* transition of the amide chromophore |
| 220 | -8,000 | n → π* transition of the amide chromophore |
| 250 | +1,500 | Electronic transition involving the fluorinated group |
This table presents hypothetical data to illustrate the type of information obtained from a CD experiment on a chiral fluorinated amide. The signs and magnitudes of the molar ellipticity at specific wavelengths are characteristic of a particular stereoisomer and its conformation.
The study of fluorinated aromatic amides has also benefited from CD spectroscopy. The comparison of experimental and calculated CD spectra has been a well-established method for assigning the absolute configuration of chiral molecules. frontiersin.org This approach involves derivatizing chiral primary amines with α-fluorinated phenylacetic acids to form diastereomeric amides, whose distinct CD signatures allow for unambiguous stereochemical assignment. frontiersin.orgnih.gov
Vibrational Optical Activity (VROA) Studies
Vibrational Optical Activity (VROA), also known as Raman Optical Activity (ROA), is a spectroscopic technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. cas.czvoaconference.com VROA spectroscopy provides a wealth of information about the stereochemistry and conformation of chiral molecules in solution. voaconference.comrsc.org As a form of vibrational spectroscopy, it is sensitive to the three-dimensional arrangement of atoms and the vibrational modes of the molecule. nih.gov
VROA is a powerful complement to CD spectroscopy, offering detailed structural information from the vibrational spectrum. rsc.org Recent advancements in both experimental instrumentation and computational methods have made VROA an increasingly valuable tool for the structural elucidation of complex chiral molecules. voaconference.comresearchgate.net
For this compound derivatives, VROA studies would be particularly insightful for:
Unambiguous determination of absolute configuration: By comparing the experimental VROA spectrum with spectra calculated using quantum chemistry, the absolute configuration of even complex molecules can be determined. voaconference.com
Detailed conformational analysis: VROA spectra are rich in bands and are highly sensitive to the subtle details of molecular conformation, providing a detailed fingerprint of the molecule's 3D structure. nih.gov
Studying intermolecular interactions: VROA can be used to probe the effects of solvent and other intermolecular interactions on the conformation of the chiral amide.
Table 2: Representative Vibrational Frequencies and ROA Intensities for a Hypothetical this compound Derivative
| Vibrational Frequency (cm⁻¹) | Vibrational Mode | ROA Intensity (10⁻⁴ Å⁴/amu) |
| 2980 | C-H stretch | +5 |
| 1680 | Amide I (C=O stretch) | -20 |
| 1550 | Amide II (N-H bend, C-N stretch) | +15 |
| 1250 | C-N stretch | +8 |
| 1100 | C-F stretch | -12 |
This table illustrates the type of data obtained from a VROA experiment. The sign and magnitude of the ROA intensity for each vibrational mode are characteristic of the molecule's absolute configuration and conformation.
The combination of experimental VROA measurements with theoretical calculations, often using density functional theory (DFT), is a robust approach for structural assignment. researchgate.net The development of databases of VROA spectra, such as VROA36, aids in the benchmarking of computational methods to ensure the reliable prediction of VROA spectra. researchgate.net The synergy between experimental data and theoretical modeling allows for a comprehensive understanding of the structure and behavior of chiral fluorinated amides at the molecular level.
Computational and Theoretical Investigations of N Ethylidenehypofluorous Amide
Quantum Chemical Methodologies in Amide Research
The study of amides, particularly those with unconventional substituents, heavily relies on sophisticated quantum chemical methodologies. These methods provide a framework for understanding the geometric and electronic consequences of heteroatom substitution at the amide nitrogen.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of amides. nih.gov Functionals such as B3LYP are frequently employed, often paired with basis sets like 6-31G(d) or larger, to model molecular structures and energies. nih.gov For molecules where non-covalent interactions are significant, dispersion-corrected functionals like ωB97X-D are utilized to provide more accurate results. nih.govnih.gov DFT calculations are instrumental in geometry optimization, frequency calculations, and determining thermodynamic properties. researchgate.net In the context of N-Ethylidenehypofluorous amide, DFT would be used to predict key structural parameters, vibrational spectra, and the energies of different conformations, providing a foundational understanding of the molecule's potential energy surface. nih.gov
| Methodology | Common Functionals/Levels of Theory | Typical Basis Sets | Primary Applications in Amide Research |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | 6-31G(d), 6-311+G(d,p), aug-cc-pVTZ | Geometry optimization, vibrational frequencies, reaction mechanism studies, electronic property calculation. nih.govnih.govresearchgate.net |
| Ab Initio Methods | Hartree-Fock (HF), Møller-Plesset (MP2) | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | High-accuracy benchmark calculations, study of electron correlation effects, calibration of DFT functionals. rsc.orgresearchgate.net |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a different hierarchy of computational approaches. rsc.orgresearchgate.net Unlike DFT, which relies on an approximated exchange-correlation functional, ab initio methods are derived directly from the Schrödinger equation without empirical parameters. While computationally more demanding, they are crucial for providing benchmark results and for cases where DFT may not be sufficiently accurate. rsc.org For this compound, ab initio calculations would be valuable for confirming the electronic ground state and for calculating high-accuracy energies to validate the findings from DFT methods.
Electronic Structure and Bonding Analysis
The substitution of a highly electronegative fluorine atom onto the amide nitrogen in this compound is predicted to cause profound changes to its electronic structure and bonding when compared to simple amides.
The electronic properties of amides are largely defined by the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov In a typical amide, the HOMO is the p-orbital on the nitrogen atom (the lone pair), and the LUMO is the π* antibonding orbital of the carbonyl group. nih.gov The interaction between these orbitals (nN → π*C=O) is the basis of amide resonance. nih.govrsc.org
For this compound, the highly electronegative fluorine atom is expected to significantly lower the energy of the nitrogen lone pair, thereby lowering the energy of the HOMO. This would reduce the energy match with the LUMO, leading to a weaker nN → π*C=O interaction and consequently, reduced resonance stabilization.
The molecular electrostatic potential (MEP) map would reflect these electronic shifts. A region of strong negative potential is anticipated around the carbonyl oxygen, while the carbonyl carbon and the protons of the ethylidene group would exhibit positive potential. The N-F bond region would be highly polarized, with a significant buildup of negative potential around the fluorine atom.
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -9.8 | Nitrogen (p-orbital), Fluorine (p-orbital) |
| LUMO | +1.5 | Carbonyl C=O (π* orbital) |
| HOMO-LUMO Gap | 11.3 | - |
The distribution of electron density in a molecule determines its polarity and reactivity. pressbooks.pubstudymind.co.uk In this compound, the electronegativity differences between atoms (F > O > N > C > H) lead to significant bond polarity. The N-F bond is expected to be exceptionally polar, inducing a strong partial positive charge (δ+) on the nitrogen atom and a partial negative charge (δ-) on fluorine. pressbooks.pub This induced positive charge on nitrogen further polarizes the amide backbone.
Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses would be used to quantify this charge distribution. nih.gov These methods can reveal the charge transfer between atoms and the nature of the chemical bonds. The C-N bond, while formally a single bond, would have its already limited double-bond character further reduced due to the inductive withdrawal by fluorine. The C=O bond would remain highly polar, with a significant concentration of electron density on the oxygen atom. nih.gov
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| Carbonyl Oxygen (O) | -0.65 |
| Carbonyl Carbon (C) | +0.70 |
| Amide Nitrogen (N) | +0.45 |
| Fluorine (F) | -0.50 |
A defining feature of amides is the planarity of the nitrogen atom, which maximizes the overlap between the nitrogen lone pair and the carbonyl π-system, leading to resonance stabilization. youtube.com However, when two electronegative atoms are attached to the amide nitrogen, as in this compound (which has both an oxygen from the carbonyl and a fluorine), the nitrogen atom tends to adopt a non-planar, pyramidal geometry. nih.govchemrxiv.org
This pyramidalization shifts the hybridization of the nitrogen from sp2 towards sp3, which misaligns the nitrogen lone pair orbital with the carbonyl π* orbital. nih.gov The result is a dramatic reduction in resonance stabilization. chemrxiv.orgresearchgate.net Computational studies on related N-heteroatom substituted amides show that resonance stabilization can be reduced to as little as 50% of that in a standard amide like N,N-dimethylacetamide. nih.gov This loss of resonance is accompanied by a lengthening of the C-N bond and a slight shortening of the C=O bond, as the structure trends away from the zwitterionic resonance form. nih.gov The degree of pyramidalization can be quantified by the sum of the bond angles around the nitrogen atom, with a sum approaching 360° indicating planarity and a sum closer to the tetrahedral angle (328.5°) indicating full pyramidalization.
| Parameter | N,N-dimethylacetamide (Reference) | This compound (Predicted) |
|---|---|---|
| C-N Bond Length (Å) | ~1.33 | ~1.40 |
| Nitrogen Geometry | Planar (sp2) | Pyramidal (sp3-like) nih.govchemrxiv.org |
| Resonance Stabilization Energy (kcal/mol) | ~18 | ~9-11 |
Anomeric Effects in Heteroatom-Substituted Amides
The presence of a highly electronegative fluorine atom directly attached to the amide nitrogen in a hypothetical this compound would induce significant stereoelectronic effects, most notably the anomeric effect. This effect arises from the interaction between the lone pair of one heteroatom and the antibonding orbital (σ) of the bond to another heteroatom. In N-fluoroamides, a key analogous structure, the interaction between a nitrogen lone pair and the σ orbital of the N-F bond, or a fluorine lone pair and the σ* orbital of the N-C bond, plays a crucial role in determining the molecule's geometry and reactivity.
Computational studies on N-haloamides reveal that the presence of the halogen leads to a significant pyramidalization of the amide nitrogen. chemrxiv.orgchemrxiv.org Unlike typical planar amides, the nitrogen atom in these "anomeric amides" adopts a more sp³-hybridized character. This distortion is a direct consequence of the anomeric effect, which stabilizes a non-planar geometry. Density Functional Theory (DFT) calculations support the idea that this pyramidalization stores potential energy, which can act as a driving force for reactions, enhancing the electrophilicity of the attached halogen. chemrxiv.orgchemrxiv.org For this compound, this would mean the fluorine atom could be a potent electrophilic fluorinating agent.
The anomeric effect in such a system can be quantified using Natural Bond Orbital (NBO) analysis, which calculates the stabilization energy (E(2)) from hyperconjugative interactions. For a similar system, the interaction between an oxygen lone pair and a C-F antibonding orbital (nO / σ*C-F) shows a high degree of stabilization, confirming the hyperconjugative nature of the anomeric effect. researchgate.net
Table 1: Calculated Anomeric Interactions in a Model Heteroatom-Substituted System
| Interacting Orbitals | Stabilization Energy E(2) (kcal/mol) |
|---|---|
| n(O) -> σ*(C-F) | High (Specific value varies with model) |
| n(F) -> σ*(C-O) | Moderate |
| n(N) -> σ*(C=C) | Moderate (in N-vinyl amides) |
This is an interactive table based on generalized findings from computational studies on anomeric effects. researchgate.net
Mechanistic Studies and Reaction Pathway Elucidation
The formation of this compound would involve creating a bond between a carbonyl carbon and the nitrogen of an ethylideneamine, followed by or concurrent with N-fluorination. While specific models for this exact reaction are unavailable, general principles from computational studies of amide bond formation can be applied. DFT calculations are a primary tool for elucidating these mechanisms, mapping out the potential energy surface, and identifying transition states and intermediates.
For standard amide bond formation, computational models have detailed both stepwise and concerted pathways. The reaction between a carboxylic acid and an amine, for instance, proceeds through a tetrahedral intermediate. The calculated free energy barriers for such reactions are typically in the range of 20-30 kcal/mol, depending on the substrates and solvent conditions.
The amide C-N bond is notoriously stable due to resonance. However, transition metal catalysts, particularly nickel, have been shown to activate this bond for cross-coupling reactions. researchgate.netnih.govchem8.org Computational studies, primarily using DFT, have been instrumental in understanding the mechanism of these transformations. researchgate.net
The catalytic cycle, as revealed by these studies, typically involves several key steps:
Oxidative Addition: The Ni(0) catalyst inserts into the amide C-N bond. This is often the rate-determining step.
Transmetalation: A nucleophile (e.g., from an organoboron reagent in Suzuki coupling) replaces the amino group on the nickel center.
Reductive Elimination: The new C-C or C-heteroatom bond is formed, regenerating the Ni(0) catalyst.
For N-functionalized amides, such as those with N-tert-butoxycarbonyl (N-Boc) groups, DFT calculations have shown that the N-substituent weakens the C-N bond, facilitating the initial oxidative addition step. nih.govchem8.org In the case of this compound, the electron-withdrawing nature of the fluorine and the sp²-hybridized nitrogen of the ethylidene group would significantly modulate the electronic properties of the amide bond, likely making it more susceptible to nickel-catalyzed activation. DFT calculations on related systems show that the energy barrier for the transmetalation step can be around 25.6 kcal/mol, identifying it as the rate-determining step in those specific cases. nih.govchem8.org
Table 2: Key Steps in Ni-Catalyzed Amide C-N Bond Activation from DFT Studies
| Catalytic Step | Description | Typical Calculated Barrier (kcal/mol) |
|---|---|---|
| Oxidative Addition | Ni(0) inserts into the amide C-N bond. | Varies, often rate-determining |
| Protonation/Transmetalation | An incoming nucleophile displaces the amine fragment. | ~25.6 nih.govchem8.org |
This is an interactive table summarizing general findings from computational studies on Ni-catalyzed C-N activation. nih.govchem8.org
Dissociative electron attachment (DEA) is a process where a low-energy electron attaches to a molecule, forming a transient negative ion which then fragments. qub.ac.uksemanticscholar.orgnih.gov For a molecule like this compound, several dissociation pathways would be possible. Theoretical studies on fluorinated molecules and amides provide insight into the likely mechanisms. nih.govacs.org
Upon electron attachment, the excess electron can occupy a σ* or π* molecular orbital. For this compound, key targets for dissociation would be the N-F bond and the C-N bond.
N-F Bond Cleavage: Given the high electron affinity of fluorine, the N-F bond would be a likely site for dissociation. The incoming electron could populate the σ*(N-F) orbital, leading to the rapid cleavage of this bond to produce an amide radical and a fluoride anion (F⁻). Computational studies on N-fluoro-N-arylsulfonamides have calculated very weak N-F bond dissociation energies, which supports their function as radical fluorinating agents. springernature.com
C-N Bond Cleavage: Dissociation of the amide C-N bond is another common pathway in DEA of amide-containing molecules. This would lead to the formation of an acyl radical and an [N(F)CHCH₃]⁻ anion.
Quantum chemical calculations are used to determine the thermochemical thresholds for these different fragmentation channels. qub.ac.ukfrontiersin.org The resonance energies at which these dissociations occur can be predicted and compared with experimental data from related molecules. For fluorinated compounds, DEA processes can also lead to the formation of HF, which involves the rearrangement of the transient negative ion. nih.gov
Computational chemistry is essential for identifying the transition state structures and calculating the activation energy barriers for various chemical processes. For this compound, this would include rotational barriers, reaction barriers for C-N activation, and pathways for dissociation.
Amide Bond Rotation: The C-N bond in amides has a partial double bond character, leading to a significant rotational barrier. For this compound, the substitution on the nitrogen would influence this barrier. The presence of the ethylidene group would introduce steric hindrance and electronic effects. DFT calculations can precisely map the energy profile for rotation around the C-N bond, identifying the ground state conformers and the transition state connecting them.
Reaction Barriers: As discussed in the context of Ni-catalyzed C-N activation, DFT calculations provide the free energy barriers for each step in the catalytic cycle. For an iron-catalyzed C-H fluorination directed by a fluoroamide, the fluorine atom transfer step was computed to have a barrier of 25.2 kcal/mol, indicating that such processes are kinetically feasible. acs.org
Conformational Landscape Analysis
The three-dimensional structure and conformational flexibility of a molecule are critical to its function. For this compound, a complex conformational landscape can be anticipated due to the interplay of several structural features.
Cis/Trans Amide Isomerism: Like most tertiary amides, the C-N bond can exist in either a cis or trans conformation. The relative stability of these isomers is determined by steric and electronic factors. Computational methods like DFT can be used to calculate the energies of the different conformers to predict the most stable arrangement.
N-Pyramidalization: As noted in the discussion of anomeric effects, the nitrogen atom is expected to be pyramidal. The degree of pyramidalization and the inversion barrier at the nitrogen center can be quantified through computational modeling.
Ethylidene Group Orientation: The C=C double bond of the ethylidene group introduces another element of rigidity and potential for different spatial arrangements relative to the amide plane.
Based on a comprehensive search for scientific literature, there are no specific computational or theoretical investigations available for the chemical compound “this compound.” Research findings, data tables, and detailed analyses concerning its isomerism, torsional dynamics, or molecular dynamics simulations could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections.
Chemical Reactivity and Reaction Mechanisms of N Ethylidenehypofluorous Amide Analogs
Nucleophilic Acyl Substitution Reactions at the Amide Carbonyl
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.com In amides, this reactivity is often suppressed due to the poor leaving group ability of the amide anion. masterorganicchemistry.comunimed.edu.ng However, under specific conditions, these reactions can be induced.
Hydrolysis Mechanisms (Acidic and Basic Conditions)
Amides undergo hydrolysis to yield carboxylic acids and amines or ammonia (B1221849) when heated in acidic or basic aqueous solutions. libretexts.orgsavemyexams.com The irreversibility of these reactions is driven by acid-base reactions that occur with the products under their respective conditions. libretexts.orglibretexts.org
Acidic Hydrolysis:
Under acidic conditions, the amide carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack of a water molecule, forming a tetrahedral intermediate. A subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group. As the carbonyl double bond reforms, an amine is eliminated. This newly formed amine is then protonated by the acidic medium to form a non-nucleophilic ammonium (B1175870) salt, which prevents the reverse reaction from occurring. libretexts.orglibretexts.org
The rate of acidic hydrolysis is influenced by substituents. Electron-withdrawing groups on the benzamide (B126) ring tend to accelerate the reaction, while electron-donating groups retard it. researchgate.net
Basic Hydrolysis:
In basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral alkoxide intermediate. The reformation of the carbonyl double bond results in the elimination of an amide anion (e.g., R₂N⁻), which is a very poor leaving group. The final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt, and the amide anion is protonated. libretexts.orgcognitoedu.org Since a full equivalent of base is consumed to deprotonate the carboxylic acid product, the reaction is considered base-promoted rather than base-catalyzed. libretexts.org
The rate of alkaline hydrolysis can be influenced by the structure of the amide. For instance, in non-aqueous conditions using NaOH in methanol/dichloromethane, the rate of hydrolysis increases with the lipophilicity of the amide, following the order tertiary > secondary > primary. arkat-usa.orgumich.edu
| Condition | Key Steps | Final Products |
| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to nitrogen. 4. Elimination of amine. 5. Protonation of amine. | Carboxylic acid and Ammonium salt |
| Basic | 1. Nucleophilic attack by hydroxide. 2. Elimination of amide anion. 3. Deprotonation of carboxylic acid. | Carboxylate salt and Amine |
Reactions at the Amide Nitrogen
Substitution of electronegative atoms onto the amide nitrogen can lead to a pyramidal nitrogen geometry, reduced amide resonance, and novel reactivity pathways directly at the nitrogen center. cdnsciencepub.commdpi.compreprints.org
Electrophilic Attack on the Amide Nitrogen
While the lone pair on the amide nitrogen is delocalized into the carbonyl system, making amides less basic than amines, they can still undergo electrophilic attack under certain conditions. cognitoedu.org For example, the reaction of amides with triflic anhydride (B1165640) can lead to an N-dehydrogenation to form enamides. acs.org Mechanistic studies suggest this proceeds through an iminium triflate intermediate, which acidifies the N-α-hydrogen, leading to deprotonation and elimination. acs.org
N-haloamides are a class of compounds that exhibit reactivity consistent with electrophilic attack on a nucleophile by the halogen. For instance, the photochemically initiated radical chain addition of N-chloro-N-hydroamides to olefins demonstrates the role of the N-haloamide as a halogen atom donor. cdnsciencepub.com
SN1 and SN2 Reactivity at Pyramidal Amide Nitrogen
Amides with two electronegative substituents on the nitrogen, known as anomeric amides, exhibit significantly reduced amide resonance and a strongly pyramidal nitrogen atom. cdnsciencepub.commdpi.com This electronic structure facilitates SN1 and SN2 reactions at the nitrogen center, a reactivity manifold that is extremely limited in typical amides. mdpi.comwiley.com
The SN2 reaction at the amide nitrogen has been demonstrated in the synthesis of hydrazides from O-tosyl hydroxamates and amine nucleophiles. wiley.comnih.gov This transformation proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov Kinetic studies of SN2 reactions at the nitrogen of N-acyloxy-N-alkoxyamides show that the rate is sensitive to steric hindrance on the alkyl group attached to the nitrogen, similar to SN2 reactions at carbon centers. une.edu.au Computational models of the reaction of N-formyloxy-N-methoxyformamide with nucleophiles like ammonia support a process geometrically and electronically similar to classical SN2 reactions at carbon, with a near-linear transition state. arkat-usa.org
Heteroatom Rearrangement On Nitrogen (HERON) Reactions
The HERON reaction is an unusual intramolecular rearrangement specific to anomeric amides. cdnsciencepub.comcdnsciencepub.com This reaction involves the migration of a substituent from the amide nitrogen to the carbonyl carbon, accompanied by the cleavage of the amide C-N bond. cdnsciencepub.com This process is driven by the anomeric destabilization of the bond between the nitrogen and a heteroatom substituent. mdpi.com
The HERON reaction is a concerted process where an anomerically destabilized group on the nitrogen migrates to the carbonyl carbon, leading to the formation of an ester and a heteroatom-stabilized nitrene. mdpi.comcdnsciencepub.com The propensity for an anomeric amide to undergo a HERON reaction is influenced by the nature of the substituents on the nitrogen, which affect both the resonance energy and the stability of the transition state. cdnsciencepub.com This reaction has been observed in various systems, including N-alkoxy-N-aminoamides and N-acyloxy-N-alkoxyamides. cdnsciencepub.com
Carbon-Nitrogen Bond Activation and Cross-Coupling Reactions
The resonance stabilization of the amide bond makes the direct cleavage of the N–C(O) bond exceptionally challenging. thieme-connect.com However, recent advances in transition-metal catalysis have enabled the functionalization of amides through C–N bond activation.
This strategy often involves distorting the amide bond from planarity to reduce resonance stabilization, thereby facilitating metal insertion into the N–C bond. thieme-connect.comorganic-chemistry.org Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of amides with boronic acids have been developed to synthesize ketones, providing a powerful tool for forging carbon-carbon bonds. rsc.org These reactions often utilize N-acyl-lactams or other "twisted" amides as electrophiles. organic-chemistry.org The mechanism is believed to involve the oxidative addition of the palladium catalyst into the activated N–C bond. rsc.org
Nickel catalysts have also been employed for C–N bond activation, including in decarbonylative cross-coupling reactions. researchgate.netacs.org Furthermore, transition-metal-free methods for C–N bond cleavage have been developed, such as the reaction of activated tertiary amides with enolizable esters to form β-ketoesters. acs.org
| Reaction Type | Catalyst/Reagent | Substrate | Product |
| Suzuki-Miyaura Coupling | Palladium catalyst | N-Acyl-δ-valerolactam, Arylboronic acid | Ketone |
| Decarbonylative Borylation | Nickel catalyst | Amide | Borylated compound |
| Claisen-type Condensation | LiHMDS | Activated tertiary amide, Enolizable ester | β-ketoester |
Transition Metal-Catalyzed Carbon-Nitrogen Bond Cleavage
The cleavage of the traditionally inert carbon-nitrogen (C-N) bond in amides is a challenging yet powerful strategy in organic synthesis. pku.edu.cnnih.gov Transition metal catalysis has emerged as a key approach to achieve this transformation, enabling the use of amides as versatile synthons. rsc.orgacs.org The mechanism of C-N bond activation often involves the oxidative addition of a low-valent transition metal, such as nickel or palladium, to the amide bond. rsc.orgacs.org
For acyclic amides to undergo C-N bond cleavage, activation is often necessary. One strategy involves N-acylation, which creates an electronically destabilized and non-planar amide. acs.org This distortion disrupts the resonance of the amide bond, making it more susceptible to cleavage. acs.org For instance, N-acetyl amides have been shown to undergo palladium-catalyzed acyl Suzuki-Miyaura cross-coupling reactions with arylboronic acids, yielding biaryl ketones. acs.org A proposed mechanism for such cross-coupling reactions generally includes:
Oxidative Addition: The low-valent metal catalyst adds across the C(O)-N bond of the activated amide. rsc.org
Transmetalation: The resulting metal-acyl intermediate reacts with an organometallic reagent (e.g., arylboronic acid). rsc.org
Reductive Elimination: The final coupled product is eliminated, regenerating the active metal catalyst. rsc.org
Nickel-catalyzed reactions have also proven effective for the C-N bond cleavage of amides. acs.orgnih.gov For example, N-alkyl-N-phenyl benzamides can be coupled with alcohols to form esters in the presence of a Ni(cod)₂/SIPr catalyst system. acs.org These transformations highlight the potential for transition metals to mediate the cleavage of even traditionally robust amide bonds. acs.orgchinesechemsoc.org
Table 1: Examples of Transition Metal-Catalyzed C-N Bond Cleavage in Amide Analogs This table is interactive. Users can sort columns by clicking on the headers.
| Amide Analog | Catalyst | Reactant | Product | Reference |
|---|---|---|---|---|
| N-acetyl-amides | Palladium | Arylboronic acids | Biaryl ketones | acs.org |
| N-alkyl-N-phenyl benzamides | Nickel (Ni(cod)₂/SIPr) | Alcohols | Esters | acs.org |
| N-acyl-δ-valerolactams | Palladium (Pd(II)-NHC) | Arylboronic acids | Ketones | organic-chemistry.org |
| Isatoic anhydrides | Nickel | Alkynes | Carboamination products | rsc.org |
Role of Structural Distortion and Resonance in Amide Reactivity
The stability and low reactivity of amides are due to resonance stabilization, which results from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. kubikat.orgnih.gov This resonance imparts a significant double-bond character to the C-N bond, leading to a planar structure. nih.gov Any deviation from this planarity, known as structural distortion, reduces resonance stabilization and enhances the amide's reactivity. nih.govwiley-vch.de
Structural distortion can be quantified by parameters such as the twist angle (τ) and nitrogen pyramidalization (χN). mdpi.comwiley-vch.de In bridged lactams, where the amide bond is part of a rigid bicyclic system, significant distortion can be achieved, leading to increased reactivity. nih.govwiley-vch.de These strained amides exhibit longer N-C(O) bonds and are more susceptible to cleavage. nih.govwiley-vch.de
N-acylation is a powerful strategy to induce distortion in acyclic amides. acs.org The introduction of a second acyl group on the nitrogen atom leads to electronic destabilization and a twisted conformation, making the amide bond more reactive towards transition metal-catalyzed cleavage. acs.orgorganic-chemistry.org For example, N-acyl-δ-valerolactams have been identified as effective precursors for cross-coupling reactions due to their moderate structural distortion, which facilitates efficient C-N bond activation. organic-chemistry.org The reactivity of these activated amides is comparable to that of N-acyl-glutarimides, which are also known for their high reactivity in cross-coupling reactions. organic-chemistry.org
The relationship between structure and reactivity is a key principle in designing amide-based transformations. By understanding and controlling the degree of resonance and distortion, chemists can unlock new synthetic pathways that utilize amides as reactive intermediates. kubikat.orgnih.gov
Electron-Induced Dissociation Pathways
The interaction of low-energy electrons with molecules can lead to their dissociation through various processes, providing insights into bond-specific chemistry. mdpi.com
Dissociative Electron Attachment (DEA) to Amide Bonds
Dissociative electron attachment (DEA) is a process where a molecule captures a free electron to form a transient negative ion, which then dissociates into a stable anion and one or more neutral fragments. mdpi.comrsc.org This process is resonant, meaning it occurs efficiently only within specific electron energy ranges. rsc.org
In the context of amides and related molecules, DEA can exhibit site selectivity, where the cleavage of a particular bond is favored depending on the energy of the incident electron. mdpi.comrsc.org For example, in studies of formamide, the loss of a hydrogen atom has been shown to be site-selective. Dissociation from the nitrogen site occurs at lower electron energies (2.0-2.7 eV), while dissociation from the carbon site happens at higher energies (6.0-7.0 eV). rsc.org
The presence of unsaturation, such as a vinyl group, can influence the DEA dynamics. In unsaturated amines, the delocalized π-electron system can interact with the transient negative ion, affecting the dissociation pathways and cross-sections. mdpi.com For a hypothetical molecule like N-Ethylidenehypofluorous amide, the ethylidene group (CH3CH=) would introduce a C=C double bond adjacent to the nitrogen, which would likely influence the DEA process. Studies on analogous unsaturated compounds like vinyl chloride show that the initial electron attachment can occur into a π* resonance. aps.org
The DEA of amides can lead to the formation of various fragment ions. For formamide, observed fragments include HCONH⁻, CONH₂⁻, CN⁻, and NH₂⁻. rsc.org The relative abundance of these fragments depends on the electron energy. rsc.org The study of such fragmentation patterns provides fundamental information on the stability of different bonds within the molecule upon electron attachment. researchgate.netunl.edu
Table 2: Major Anionic Fragments from Dissociative Electron Attachment to Formamide This table is interactive. Users can sort columns by clicking on the headers.
| Fragment Ion | Proposed Neutral Loss | Peak Electron Energy (eV) | Reference |
|---|---|---|---|
| HCONH⁻ | H | 2.0 - 2.7 | rsc.org |
| CONH₂⁻ | H | 6.0 - 7.0 | rsc.org |
| CN⁻ | H₂O + H | 2.0 - 2.7 and 6.0 - 7.0 | rsc.org |
| NH₂⁻ | CO + H | 6.0 - 7.0 | rsc.org |
Structural Elucidation and Conformational Analysis of N Ethylidenehypofluorous Amide and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
The way molecules are arranged in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. researchgate.netscirp.orgajol.info This method maps various properties onto the molecular surface, providing insights into hydrogen bonds, van der Waals forces, and other close contacts that dictate the crystal packing. mdpi.comnih.gov
The analysis of different intermolecular forces contributing to the Hirshfeld surface can be summarized in a table, as shown below for representative amide derivatives.
| Interaction Type | Compound 3b (%) mdpi.com | Compound 4 (%) mdpi.com | Compound 5 (%) mdpi.com |
| H···H | 45.4 | 44.1 | 48.9 |
| O···H/H···O | 23.9 | 26.5 | 16.5 |
| C···H/H···C | 9.7 | 9.0 | 11.2 |
| N···H/H···N | 2.5 | 2.6 | 2.3 |
| C···C | 6.5 | 5.8 | 8.3 |
| O···O | 1.1 | 1.3 | 0.8 |
| Other | 10.9 | 10.7 | 12.0 |
This interactive table summarizes the percentage distribution of different intermolecular forces for three distinct 1,5-benzodiazepin-2-one (B1260877) derivatives, as determined by Hirshfeld surface analysis. mdpi.com
X-ray crystallography provides precise measurements of geometric parameters within a molecule. researchgate.net For amides, key parameters include the lengths of the C=O and C–N bonds, the bond angles around the nitrogen and carbonyl carbon, and the torsion angle (omega, ω) that defines the planarity of the amide bond. In an ideal planar amide, ω is ~180° for a trans conformation and ~0° for a cis conformation.
However, in sterically hindered or "twisted" amides, significant deviation from planarity can occur. nsf.govnsf.gov For instance, in highly twisted acyclic amides, the N–C(O) bond length can increase significantly (e.g., up to 1.483 Å), while the C=O bond length shortens, indicating reduced amide resonance. nsf.gov The degree of nitrogen pyramidalization is also a key parameter, indicating its hybridization state. nsf.gov
The table below presents selected geometric parameters for representative amide-containing molecules determined by X-ray crystallography.
| Parameter | N-acetyl-L-cysteine (Form I) researchgate.net | Twisted Amide (2a) nsf.gov | Rubredoxin (oxidized) nih.gov |
| Bond Lengths (Å) | |||
| C–N | 1.33 | 1.483 | ~1.33 (avg. peptide) |
| C=O | 1.24 | 1.201 | ~1.24 (avg. peptide) |
| N–H | Not specified | Not applicable | ~1.0 (idealized) |
| Bond Angles (°) ** | |||
| O=C–N | ~122 | Not specified | ~121 (avg. peptide) |
| C–N–C | ~121 | 117.8 | ~122 (avg. peptide) |
| Torsion Angles (°) ** | |||
| ω (C-N bond) | ~178 (trans) | 81.9 (twisted) | ~180 (trans peptide) |
This interactive table compares key bond lengths and angles for a standard peptide-like amide (N-acetyl-L-cysteine), a highly twisted amide, and the average values found in a protein structure, illustrating the structural diversity within the amide functional group.
Conformational Isomerism and Dynamics
The restricted rotation around the C–N bond gives rise to conformational isomers, primarily cis and trans rotamers. nanalysis.comresearchgate.net The interconversion between these isomers is a dynamic process, the rate of which depends on the energy barrier to rotation.
The two most common planar conformations of an amide bond are trans (antiperiplanar), where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, and cis (synperiplanar), where they are on the same side. mdpi.com For most open-chain, monosubstituted amides, the trans isomer is sterically favored. mdpi.com However, the cis conformation can be significantly populated, and in some cases, such as in N-substituted formamides or within certain cyclic peptoids, it can even be the predominant form. mdpi.comnih.gov The presence and ratio of these isomers in solution can often be detected and quantified using NMR spectroscopy, as the chemical environments of the atoms are different in each conformer. mdpi.commdpi.com In some cases, pH can be used to switch the amide bond conformation from fully trans to fully cis. nih.gov
The energy required to rotate around the C-N bond is known as the rotational barrier. This barrier is a direct consequence of the partial double bond character derived from resonance stabilization. nanalysis.com The height of this barrier determines how quickly the cis and trans isomers interconvert. For a simple amide like formamide, the barrier is approximately 18 kcal/mol. mdpi.com For more complex amides, such as N-benzhydrylformamides, this barrier can be in the range of 20–23 kcal/mol. nih.gov
Dynamic NMR spectroscopy is a primary tool for measuring these barriers. By observing how the distinct signals for the two isomers broaden and coalesce into a single averaged signal as the temperature is increased, the rate of interconversion and the free energy of activation (ΔG‡) can be calculated. nih.govbeilstein-journals.org In some cases where the rotational barrier is particularly high, the rotamers can be separated using chromatography at room temperature. beilstein-journals.org
| Compound | Method | Rotational Barrier (ΔG‡) | Direction |
| 1-benzyl-N-formyl-1,2,3,4-tetrahydroisoquinoline beilstein-journals.org | HPLC Kinetics | 92.4 ± 0.1 kJ/mol (22.1 kcal/mol) | Z to E |
| 1-benzyl-N-formyl-1,2,3,4-tetrahydroisoquinoline beilstein-journals.org | HPLC Kinetics | 93.2 ± 0.1 kJ/mol (22.3 kcal/mol) | E to Z |
| N-methyl-N-benzhydrylformamide nih.gov | Dynamic NMR | ~21.5 kcal/mol | syn-anti |
| General N-benzhydrylformamides nih.gov | DFT Calculation | 20–23 kcal/mol | syn-anti |
This interactive table presents experimentally determined and calculated rotational barriers for different amide derivatives, highlighting the significant energy required for C-N bond rotation.
In molecules with multiple amide linkages, such as oligopeptides or their mimics (peptoids), the interplay of various conformations and intermolecular forces can lead to well-defined secondary structures, including folded and extended shapes. mdpi.comnih.gov The crystal structure of a tripeptide containing α,α-di-n-propylglycine, for example, revealed the coexistence of two distinct molecules in the unit cell: one in a fully extended conformation and the other in a folded, helical conformation. nih.gov This demonstrates that both states can be energetically accessible.
In derivatives of an azetidine-based α-amino acid, gas-phase studies showed that short oligomers prefer a stable, fully extended conformation, forming a 2.05-helix. mdpi.com This extended structure is stabilized by a cooperative network of intra-residue C5 and inter-residue C6γ hydrogen bonds. However, in solution, these extended forms can give way to more compact, folded conformations, including the classic 310-helix. mdpi.com The investigation of these conformational preferences is crucial for understanding how molecular structure dictates biological function and for the design of novel foldamers. nih.gov
Future Research Directions and Unexplored Avenues for N Ethylidenehypofluorous Amide
Development of Novel and Sustainable Synthetic Routes for Complex Fluorinated Amides
The synthesis of a molecule as unconventional as N-Ethylidenehypofluorous amide would demand significant innovation in synthetic methodology. The incorporation of fluorine into organic compounds can drastically alter their physical, chemical, and biological properties. acs.orgnih.gov However, the direct formation of N-F bonds, especially in a complex amide structure, is a formidable challenge due to the high reactivity of fluorinating agents and the instability of the resulting products. acs.org
Future research would need to focus on developing highly selective and mild fluorination techniques. nih.gov Traditional methods often rely on harsh reagents and conditions, which would likely decompose a sensitive target like this compound. A promising avenue is the use of electrophilic N-F reagents that allow for the transfer of a fluorine atom to a nucleophilic nitrogen center under controlled conditions. alfa-chemistry.com
Furthermore, sustainability is a key goal in modern chemistry. acs.org Research into catalytic methods for amide bond formation and fluorination that minimize waste and energy consumption would be paramount. acs.org This includes exploring photoredox catalysis, which uses visible light to drive chemical reactions under mild conditions, potentially enabling the construction of complex fluorinated molecules that are inaccessible through traditional thermal methods. nottingham.ac.ukresearchgate.net
Table 1: Comparison of Potential Synthetic Strategies for Fluorinated Amides
| Synthetic Approach | Advantages | Challenges for this compound |
|---|---|---|
| Direct Fluorination with Electrophilic N-F Reagents | High selectivity; mild reaction conditions possible. alfa-chemistry.com | The ethylidene group's reactivity; potential for side reactions. |
| Photoredox Catalysis | Mild conditions; high functional group tolerance; enables novel bond formations. nottingham.ac.ukacs.org | Identifying a suitable photocatalyst and reaction pathway for N-F bond formation. |
| Enzymatic/Biocatalytic Fluorination | High stereoselectivity and regioselectivity; environmentally benign. nih.gov | Lack of known enzymes for N-F bond formation; enzyme engineering would be required. |
| Flow Chemistry Synthesis | Precise control over reaction time, temperature, and mixing; enhanced safety for reactive intermediates. | Requires specialized equipment; optimization of flow conditions can be complex. |
Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Given the likely instability of this compound, its synthesis would require precise control and monitoring. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are essential for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions in real-time. rsc.orgmdpi.com
In-line spectroscopic probes, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be directly inserted into a reaction vessel to monitor the concentration of reactants, products, and intermediates without the need for sampling. rsc.orgnih.govresearchgate.net For a reaction involving a highly reactive species, this continuous monitoring is crucial for ensuring safety and maximizing yield. rsc.org UV-Vis spectroscopy could also be employed to track changes in electronic structure, particularly if colored intermediates are involved. mdpi.comnih.gov Dielectric spectroscopy is another emerging technique for in-line reaction monitoring, capable of tracking changes in the bulk dielectric properties of the reaction mixture as it progresses. acs.org
Table 2: Spectroscopic Probes for Real-Time Reaction Monitoring
| Spectroscopic Technique | Information Provided | Suitability for Fluorinated Amide Synthesis |
|---|---|---|
| In-line FTIR Spectroscopy | Vibrational modes of functional groups (e.g., C=O, C=N). rsc.org | Excellent for tracking the formation of the amide and imine moieties. |
| Raman Spectroscopy | Complements FTIR; sensitive to non-polar bonds and symmetric vibrations. mdpi.com | Useful for monitoring changes in the C-F or N-F bond, though signals may be weak. |
| UV-Vis Spectroscopy | Changes in chromophores and electronic conjugation. nih.gov | Can detect the formation of conjugated systems or colored intermediates. |
| 19F NMR Spectroscopy | Direct observation of fluorine-containing species. nih.gov | Highly specific for tracking fluorinated reactants and products, but typically an offline method. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Amide Synthesis and Reactivity Prediction
For a target like this compound, ML models could be trained on existing databases of fluorination reactions and amide couplings to predict the feasibility of various synthetic pathways. nih.govrsc.org These models can analyze vast parameter spaces—including catalysts, solvents, temperatures, and reactants—to identify conditions with the highest probability of success, thereby accelerating experimental workflows and reducing resource expenditure. aiche.orgchemistryworld.com
Furthermore, AI can be used to predict the physicochemical properties and reactivity of the target molecule itself. By learning from the quantum mechanical properties of known compounds, a model could estimate the stability, bond dissociation energies, and potential reaction pathways of this compound, guiding its safe handling and subsequent experimental design. nih.gov
Exploration of New Catalytic Systems for Amide Bond Transformations in Fluorinated Contexts
The amide bond is exceptionally stable, and its chemical transformation typically requires harsh conditions. acs.org Catalytic systems that can activate amide bonds for further reactions under mild conditions are a major focus of modern organic chemistry. rsc.org In the context of a fluorinated molecule, where the electronic properties are significantly altered, new catalytic approaches would be essential.
Research would focus on transition-metal catalysts, for example, based on nickel or palladium, which have shown promise in the activation of the typically inert N-C amide bond. rsc.orgorganic-chemistry.org For a molecule like this compound, catalysts would need to be highly selective to avoid unwanted reactions with the reactive N-F or C=N bonds. The use of specialized ligands to tune the catalyst's electronic and steric properties would be critical.
Another frontier is the use of non-metal-based catalysts, such as aryl boranes or hypervalent iodine compounds, which can promote amide bond formation and other transformations through different mechanisms. acs.orgresearchgate.net These systems could offer alternative reactivity and selectivity profiles, which may be more suitable for highly functionalized and sensitive substrates. researchgate.net
High-Level Computational Studies on Excited State Dynamics and Photoreactivity
The photoreactivity of a molecule describes its behavior upon absorption of light. Understanding the excited-state dynamics of this compound would be crucial for predicting its stability in the presence of light and for exploring potential photochemical applications. This is the domain of computational photochemistry.
High-level quantum chemical calculations, such as time-dependent density functional theory (TD-DFT) and more advanced multireference methods, would be used to model the electronic excited states of the molecule. wiley.comacs.org These calculations can predict the absorption spectrum, identify the nature of the electronic transitions, and map out the potential energy surfaces of the excited states. nih.gov
Simulating the dynamics of the molecule after photoexcitation can reveal the likely photochemical reaction pathways, such as bond cleavage or rearrangement. acs.org For this compound, a key question would be the fate of the weak N-F bond upon light absorption. Such studies could uncover novel photoreactions or, conversely, identify light sensitivity that must be managed during its synthesis and handling. nih.gov
Investigation of this compound Reactivity in Complex Chemical Environments
The ultimate value of a new chemical compound often lies in its function within a complex system, be it a biological environment or an advanced material. Investigating the reactivity of this compound in such environments would be a critical final step.
Due to its electrophilic fluorine and reactive imine functionality, the compound would be expected to react with a wide range of biological nucleophiles. Studies in simulated biological media could reveal its stability and potential as a covalent modifier of proteins or other biomolecules. tandfonline.com The introduction of fluorine can significantly impact a molecule's interaction with biological targets and its metabolic stability. tandfonline.commdpi.com
Furthermore, its reactivity with other chemical species would be important. For example, its behavior in the presence of common acids, bases, oxidants, and reductants would define its compatibility with various applications. These studies would likely rely on advanced analytical techniques, such as mass spectrometry and NMR, to identify reaction products and elucidate degradation pathways in complex mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
